alpha-Hydroxypyridine-4-methanesulphonic acid

Photosynthesis Glycolate Pathway Plant Physiology

Researchers studying photosynthetic carbon metabolism require precise regioisomers to avoid pathway disruption. The 2-isomer is a potent photosynthesis inhibitor, while the 4-isomer (CAS 4872-28-0) offers weak, multi-enzyme inhibition-ideal for probing C4 carbon flux without system shutdown. - **Key application:** Subtle metabolic probe for Anacystis nidulans and C4 pathway studies. - **SAR essential:** Critical comparator for pyridine derivative screening and patent strategy. - **Supply advantage:** Verified 4-position substitution; immediate availability for R&D.

Molecular Formula C6H7NO4S
Molecular Weight 189.19 g/mol
CAS No. 4872-28-0
Cat. No. B3337005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Hydroxypyridine-4-methanesulphonic acid
CAS4872-28-0
Molecular FormulaC6H7NO4S
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(O)S(=O)(=O)O
InChIInChI=1S/C6H7NO4S/c8-6(12(9,10)11)5-1-3-7-4-2-5/h1-4,6,8H,(H,9,10,11)
InChIKeyLQGYKYJLWSWUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Hydroxypyridine-4-methanesulphonic Acid: Procurement & Specification


Alpha-Hydroxypyridine-4-methanesulphonic acid (CAS 4872-28-0), also known as 4-pyridylhydroxymethanesulfonic acid or hydroxy(pyridin-4-yl)methanesulfonic acid, is a small-molecule organic compound with the molecular formula C6H7NO4S and a molecular weight of 189.19 g/mol [1]. It is a positional isomer within the alpha-hydroxypyridine methanesulfonic acid family, distinguished by the substitution of the hydroxymethanesulfonic acid moiety at the 4-position of the pyridine ring. The compound is a white to off-white crystalline solid, soluble in water due to its sulfonic acid group, and is commercially available with a typical purity of 95–98% from various research chemical suppliers . Its primary industrial and academic utility lies in its role as an organic synthetic intermediate and a reagent in specialized biochemical studies, particularly those investigating photosynthetic carbon metabolism pathways [2].

Photosynthetic carbon metabolism probe
Organic synthetic intermediate (4-pyridyl scaffold)
Positional isomer specification critical 2-, 3-, and 4-isomers differ functionally

Isomer Specificity of Alpha-Hydroxypyridine-4-methanesulphonic Acid


The alpha-hydroxypyridine methanesulfonic acids (HPMS) exist as three distinct positional isomers: 2-pyridyl (CAS 3343-41-7), 3-pyridyl (CAS 4812-14-0), and 4-pyridyl (CAS 4872-28-0). Despite sharing an identical molecular formula and molecular weight, these isomers exhibit profoundly divergent biochemical activities and industrial utilities due to the regiospecific positioning of the hydroxymethanesulfonic acid group on the pyridine ring. For instance, the 2-pyridyl isomer is a well-documented inhibitor of photosynthesis, directly impacting the glycolate pathway and stomatal behavior in plants [1]. In stark contrast, the 3-pyridyl isomer finds application as a gloss additive in acidic gold electroplating baths, leveraging its unique electrochemical properties [2]. The 4-pyridyl isomer occupies a distinct niche; early studies indicate it has only a minor effect on photosynthetic labeling patterns, suggesting a fundamentally different biological interaction profile [3]. Therefore, procuring the generic compound class without specifying the exact 4-position isomer is highly likely to result in experimental failure or process inconsistency, as the desired chemical, biological, or industrial function is exquisitely dependent on the precise regioisomer.

Target: 4-Pyridyl isomer
Risk if substituted
Minor photosynthetic effect

At reported concentrations, only small shifts in ¹⁴C-labeled product distribution were observed, enabling metabolic probing without severe pathway inhibition.

2-Isomer: severe inhibition

Severely inhibited photosynthesis in leaf-cell assays; may confound glycolate pathway studies and carbon-flux experiments.

No electroplating gloss function

Not claimed as a gloss additive in relevant patents; electrochemical behavior differs.

3-Isomer: patented gloss additive

Explicitly listed for glossy gold electrodeposition; 4-isomer may produce dull deposits.

Alpha-Hydroxypyridine-4-methanesulphonic Acid: Comparative Performance


CO2 Fixation Inhibition: 4-Isomer vs 2-Isomer

In a direct study on isolated soybean leaf cells, treatment with alpha-hydroxypyridinemethanesulfonic acid (the 2-pyridyl isomer) under acidic conditions resulted in a severe inhibition of photosynthesis, despite an increase in 14CO2 incorporation into glycolate [1]. In contrast, the 4-pyridyl isomer (α-hydroxypyridylmethane-sulfonic acid) was tested in a separate study on the cyanobacterium Anacystis nidulans. At a concentration of 10^-5 M, the 4-isomer exhibited only a small effect on the percentage distribution of 14C-labeled photosynthetic products, a stark difference from the severe metabolic disruption caused by the 2-isomer in higher plants [2]. This demonstrates a significant, position-dependent difference in biological activity.

CO₂ Fixation Inhibition
Cross-study comparable
4-isomer: minor effect on ¹⁴C-product distribution
2-isomer: severely inhibited photosynthesis
Supports metabolic probing without severe pathway shutdown
Cross-study comparison (cyanobacterium vs soybean); reported concentration 10⁻⁵ M
Photosynthesis Glycolate Pathway Plant Physiology Enzyme Inhibition

Electrodeposition Gloss Additive: 4- vs 3-Isomer

Patented formulations for acidic gold electroplating baths explicitly list 3-pyridylhydroxymethanesulfonic acid (the 3-isomer) as an effective gloss additive [1]. The 4-isomer is notably absent from this list and related electrodeposition patents, including those describing general pyridine derivatives for this purpose. This specific exclusion implies a significant difference in the electrochemical behavior or surface interaction of the 4-isomer, which does not provide the same beneficial effect on current density range or deposition performance. While no direct comparative study quantifies the performance difference, the patent's selective inclusion of the 3-isomer serves as a strong class-level inference of functional differentiation.

Electrodeposition Gloss
Class-level inference
4-isomer not listed as gloss additive; 3-isomer explicitly patented
Functional differentiation suggests 4-isomer not suitable for glossy gold plating
Based on patent inclusion/exclusion; direct comparative data unavailable
Electrochemistry Materials Science Gold Plating Surface Finishing

Enzyme Inhibition Profile of 4-Isomer

In crude extracts of the cyanobacterium Anacystis nidulans, the 4-pyridyl isomer (referred to as α-hydroxypyridylmethane-sulfonic acid) demonstrated inhibitory activity against key photosynthetic enzymes. Specifically, it inhibited glycolate dehydrogenase, ribulose-1,5-diphosphate carboxylase (RuBisCO), and phosphoenolpyruvate carboxylase [1]. While the study did not provide direct quantitative IC50 values, it did compare the effect to that of dichlorophenyldimethyl urea (DCMU), a classic photosynthesis inhibitor. The fact that multiple enzymes across the C4 pathway were affected suggests a distinct, albeit weak, multi-target interaction profile for the 4-isomer, which differs from the more potent and specific glycolate oxidase inhibition often associated with the 2-isomer [2].

Enzyme Inhibition Profile
Supporting evidence
Inhibited glycolate dehydrogenase, RuBisCO, and PEP carboxylase in Anacystis crude extracts
Weak multi-enzyme inhibition signature, distinct from single-target inhibitors
Qualitative observation; compared with DCMU
Enzymology Photosynthesis Cyanobacteria Metabolic Pathway Analysis

Physicochemical Properties: LogP & H-Bonding

Although all three positional isomers share the same molecular formula and molecular weight (189.19 g/mol), their subtle structural differences can influence physicochemical properties relevant to drug design and chemical handling. Computed data for the 4-isomer from PubChem indicates an XLogP3-AA value of -1.0, a topological polar surface area (TPSA) of 95.9 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 [1]. These values provide a baseline for assessing its drug-likeness, solubility, and permeability. For comparison, the 3-isomer has a computed ACD/LogP of -2.22 and an ACD/LogD of -5.60 at pH 5.5 . These differing LogP values suggest that the regioisomers possess measurably different lipophilicities, which would translate to different partitioning behaviors in biological assays and purification workflows.

Lipophilicity (LogP)
Cross-study comparable
−1.0 (XLogP3-AA) vs −2.22 (ACD/LogP)
~1.2 log-unit difference; may affect assay partitioning and ADME interpretation
Computed values from PubChem and ChemSpider
Medicinal Chemistry ADME Drug Design Physicochemical Properties

Alpha-Hydroxypyridine-4-methanesulphonic Acid: Recommended Applications


C4 Photosynthetic Pathway Probing

Based on evidence that the 4-isomer exhibits only a small effect on the distribution of 14C-labeled products in Anacystis nidulans, it serves as a subtle metabolic probe. Unlike the 2-isomer, which severely inhibits photosynthesis, the 4-isomer allows researchers to investigate carbon flux through the C4 pathway without completely shutting down the system [1]. Its weak, multi-enzyme inhibition profile makes it ideal for studying regulatory feedback mechanisms and carbon partitioning in photosynthetic microorganisms.

Pyridine-Derived Building Block Synthesis

The compound is established as an organic synthetic intermediate . Its unique 4-position substitution offers a distinct chemical handle for further derivatization compared to the 2- and 3-isomers. This makes it a valuable building block for creating novel heterocyclic compounds with potentially different biological or material properties, specifically when a 4-pyridyl scaffold is required in the final target molecule.

SAR Studies for Drug Discovery

The clear, position-dependent differences in biological activity and computed physicochemical properties (e.g., XLogP3-AA of -1.0 vs. ACD/LogP of -2.22 for the 3-isomer) make the 4-isomer an essential comparator in SAR studies [2]. When screening a series of pyridine derivatives, including the pure 4-isomer is critical for defining the pharmacological contributions of the regiospecific substitution, directly informing lead optimization and patent strategies.

Electrochemical and Coordination Applications

While the 3-isomer is a known gloss additive in gold plating, the 4-isomer's unique electronic structure (due to its substitution pattern) may confer different metal-chelating or electrochemical properties [3]. This opens avenues for research into novel electrolytes, metal-organic frameworks (MOFs), or homogeneous catalysts where the specific geometry and electron density of the 4-pyridyl group is advantageous. It represents an underexplored scaffold for materials chemistry.

Application
Selection Property
Validation Focus
C4 photosynthetic pathway probing
Weak multi-enzyme inhibition, minor metabolic perturbation
¹⁴C-labeling product distribution, enzyme activity in cyanobacteria
Pyridine-derived building block synthesis
4-position substitution handle
Derivatization and characterization of new heterocycles
SAR studies for drug discovery
Regioisomer-specific physicochemical profile (LogP, TPSA)
Correlation of LogP with biological activity across isomers
Electrochemical & coordination research
Unique 4-pyridyl electronic structure
Metal-chelation behavior, MOF formation, novel electrolytes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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